

Head-to-head comparison of ROCK inhibitors: SAR407899

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Compound of Interest

Compound Name: SAR407899 hydrochloride

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A Head-to-Head Comparison of ROCK Inhibitors: Focus on SAR407899

For researchers, scientists, and drug development professionals, the selection of a potent and selective ROCK inhibitor is critical for advancing research in cardiovascular diseases and beyond. This guide provides an objective comparison of SAR407899 against other well-known ROCK inhibitors, supported by experimental data.

Introduction to SAR407899

SAR407899 is a novel, potent, and selective ATP-competitive inhibitor of Rho-kinase (ROCK). [1][2][3] Increased ROCK activity is associated with various cardiovascular conditions, including hypertension, through its role in smooth muscle contraction, stress fiber formation, and cell motility.[1][4] SAR407899 has been developed as a promising therapeutic agent with significant antihypertensive activity.[1]

Comparative Efficacy of ROCK Inhibitors

Experimental data demonstrates the superior potency of SAR407899 in comparison to other widely used ROCK inhibitors, fasudil and Y-27632.

Table 1: In Vitro Potency of ROCK Inhibitors

Inhibitor	Target	Ki (nM)	IC50 (nM)	Species	Reference
SAR407899	ROCK2	36 ± 4	102 ± 19	Human	[3]
ROCK2	41 ± 2	-	Rat	[2][3]	
ROCK1	-	276 ± 26	Human	[2]	
Fasudil	ROCK2	271 ± 14	158	Human	[3][4]
ROCK1	330	-	Human	[4]	
Y-27632	ROCK2	114 ± 11	-	Human	[3]
ROCK1	-	220 (Ki)	Human	[5]	

Note: IC50 values can vary based on ATP concentration in the assay.

Table 2: Functional In Vitro Activity of ROCK Inhibitors

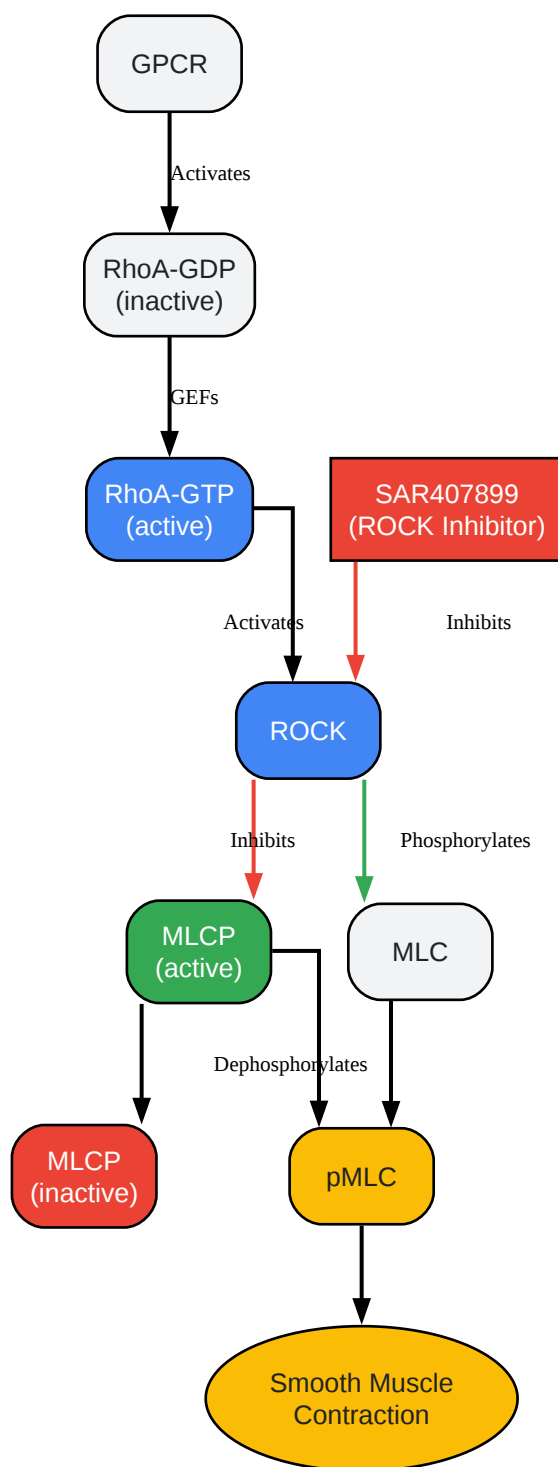
Assay	SAR407899 IC50	Fasudil IC50	Y-27632 IC50	Cell Line/Tissue	Reference
Vasorelaxation of Isolated Arteries	122 - 280 nM	5-10 fold less potent than SAR407899	-	Various species	[1][3]
Inhibition of THP-1 Chemotaxis	2.5 ± 1.0 µM	>25 µM	5.0 ± 1.0 µM	Human THP-1	[3]
Inhibition of Cell Proliferation	5.0 ± 1.3 µM	-	-	-	[2]

In Vivo Antihypertensive Effects

In rodent models of hypertension, SAR407899 has demonstrated superior blood pressure-lowering effects compared to both fasudil and Y-27632 when administered orally.[1][3]

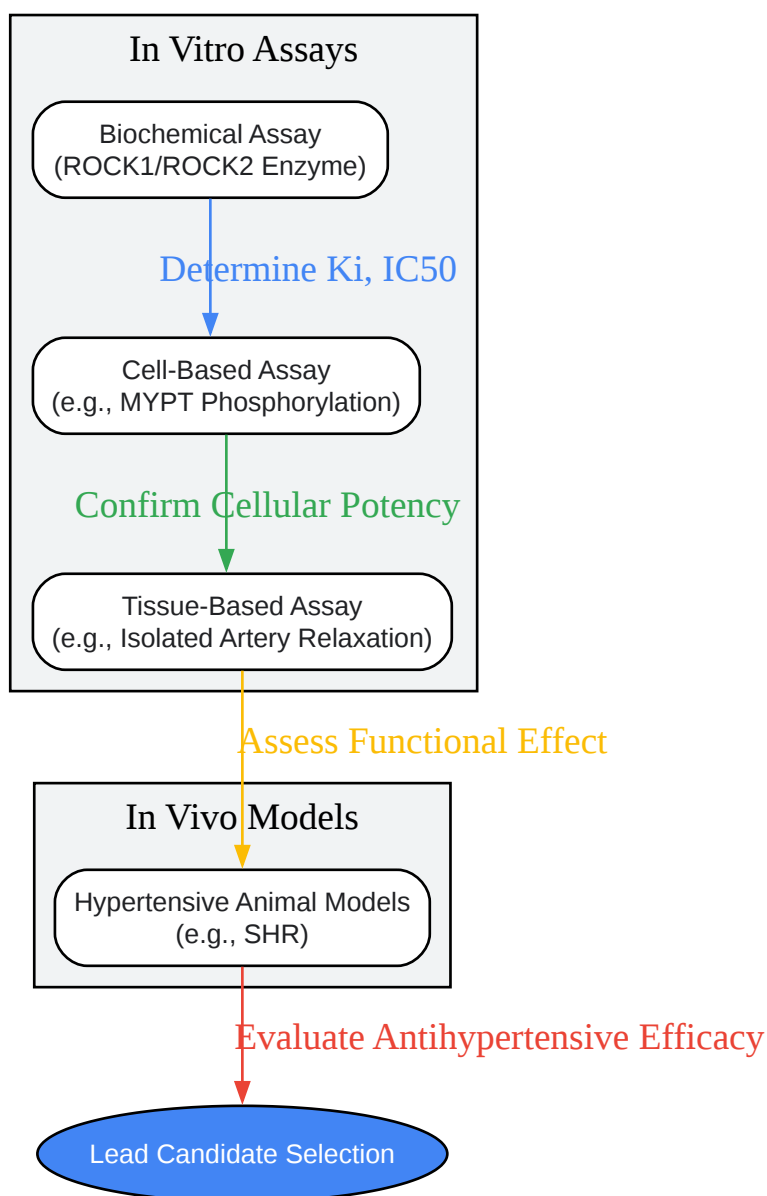
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ROCK signaling pathway and a general workflow for evaluating ROCK inhibitors.



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Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction.



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Caption: General experimental workflow for the evaluation of ROCK inhibitors.

Experimental Protocols

Below are representative protocols for key experiments used to characterize ROCK inhibitors.

ROCK Enzymatic Assay

Objective: To determine the direct inhibitory effect of a compound on ROCK kinase activity.

Methodology:

- Recombinant human ROCK1 or ROCK2 is incubated with a specific substrate (e.g., a peptide derived from MYPT1) in a kinase reaction buffer.
- The reaction is initiated by the addition of ATP.
- The inhibitor (e.g., SAR407899) at various concentrations is added to the reaction mixture.
- After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive phosphate incorporation (^{32}P -ATP) or fluorescence-based assays.
- IC_{50} values are calculated by plotting the percentage of inhibition against the inhibitor concentration. K_i values are determined using the Cheng-Prusoff equation with varying ATP concentrations.

MYPT Phosphorylation Assay in Cells

Objective: To assess the ability of an inhibitor to block ROCK-mediated phosphorylation of its downstream target, MYPT1, in a cellular context.

Methodology:

- Cells (e.g., HeLa or vascular smooth muscle cells) are cultured to an appropriate confluency.
- Cells are pre-incubated with the ROCK inhibitor at various concentrations for a specified time.
- ROCK activity is stimulated using an agonist (e.g., phenylephrine or thrombin).
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
- The membrane is probed with antibodies specific for phosphorylated MYPT1 (at Thr696 or Thr853) and total MYPT1.

- The band intensities are quantified, and the ratio of phosphorylated to total MYPT1 is calculated to determine the extent of inhibition.

Isolated Artery Vasorelaxation Assay

Objective: To evaluate the functional effect of a ROCK inhibitor on vascular smooth muscle contraction.

Methodology:

- Arterial rings (e.g., from rat aorta or mesenteric arteries) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) and gassed with 95% O₂ / 5% CO₂.
- The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine to induce a stable tone.
- The ROCK inhibitor is added cumulatively in increasing concentrations to the organ bath.
- The relaxation of the arterial ring is measured as a percentage reversal of the pre-contraction.
- Concentration-response curves are generated, and IC₅₀ values are calculated.

Conclusion

SAR407899 is a highly potent and selective ROCK inhibitor with superior in vitro and in vivo activity compared to fasudil and Y-27632. Its strong antihypertensive effects make it a valuable tool for research into ROCK-mediated pathologies and a promising candidate for further clinical development. The experimental protocols provided herein offer a framework for the continued investigation and comparison of ROCK inhibitors in various preclinical models.

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